N-[3-(1H-benzimidazol-2-yl)propyl]thiophene-2-carboxamide
Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]thiophene-2-carboxamide is a compound that features a benzimidazole moiety linked to a thiophene ring via a propyl chain. Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while thiophene is a sulfur-containing heterocycle often found in pharmaceuticals and organic materials. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that imidazole and benzimidazole derivatives, which are structurally similar to this compound, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole and benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Compounds containing imidazole and benzimidazole moieties are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Imidazole and benzimidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The benzimidazole moiety in N-[3-(1H-benzimidazol-2-yl)propyl]thiophene-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, benzimidazole derivatives have been reported to exhibit interactions with enzymes like glucokinase , and cyclooxygenase . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions .
Cellular Effects
Benzimidazole derivatives have been reported to exhibit a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Benzimidazole derivatives have been reported to exhibit significant hypoglycemic effects in animal models of type-2 diabetes .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and participate in diverse metabolic pathways .
Transport and Distribution
Benzimidazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazole derivatives are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]thiophene-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Linking Propyl Chain: The propyl chain is introduced through alkylation reactions, often using propyl halides under basic conditions.
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, hydrogenation catalysts.
Electrophilic Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole moiety.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]thiophene-2-carboxamide is unique due to its combined benzimidazole and thiophene structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15(13-7-4-10-20-13)16-9-3-8-14-17-11-5-1-2-6-12(11)18-14/h1-2,4-7,10H,3,8-9H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMFSLWVHKGQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330890 | |
Record name | N-[3-(1H-benzimidazol-2-yl)propyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796036 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
830351-64-9 | |
Record name | N-[3-(1H-benzimidazol-2-yl)propyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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